N,N'-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride

Description

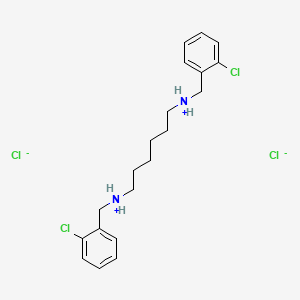

N,N'-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride is a bis-benzylamine derivative with a hexamethylene spacer and two 2-chlorobenzyl groups. The compound is structurally characterized by its dihydrochloride salt form, which enhances solubility and stability. It belongs to a class of antimicrobial agents, where the chlorinated aromatic rings and alkyl chain length influence its biological activity .

Key structural features:

- Hexamethylene chain (C6): Provides flexibility and influences molecular interactions.

- 2-Chlorobenzyl substituents: The chlorine atom at the ortho position on the benzene ring affects steric and electronic properties.

- Dihydrochloride salt: Improves aqueous solubility for pharmaceutical or industrial applications.

Properties

CAS No. |

2056-21-5 |

|---|---|

Molecular Formula |

C20H28Cl4N2 |

Molecular Weight |

438.3 g/mol |

IUPAC Name |

(2-chlorophenyl)methyl-[6-[(2-chlorophenyl)methylazaniumyl]hexyl]azanium;dichloride |

InChI |

InChI=1S/C20H26Cl2N2.2ClH/c21-19-11-5-3-9-17(19)15-23-13-7-1-2-8-14-24-16-18-10-4-6-12-20(18)22;;/h3-6,9-12,23-24H,1-2,7-8,13-16H2;2*1H |

InChI Key |

YMCXHQCNURJAPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C[NH2+]CCCCCC[NH2+]CC2=CC=CC=C2Cl)Cl.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride involves the reaction of hexamethylenediamine with 2-chlorobenzyl chloride in the presence of a suitable solvent and catalyst . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.

Chemical Reactions Analysis

N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using appropriate reagents.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and other products.

Scientific Research Applications

N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Chlorhexidine Hydrochloride

Structure : 1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] dihydrochloride (C22H30Cl2N10·2HCl).

Key Differences :

- Functional groups : Chlorhexidine contains biguanide groups (-NH-C(=NH)-NH-), whereas the target compound has benzylamine groups (-CH2-C6H4Cl).

- Chlorine position : Chlorhexidine has para-chlorophenyl substituents, while the target compound has ortho-chlorobenzyl groups .

- Mechanism of action : Chlorhexidine disrupts bacterial cell membranes via cationic biguanide interactions, while bis-benzylamines may act through membrane disruption or DNA binding .

Table 1: Structural and Functional Comparison

Undecamethylenebis(2-chlorobenzylamine) Dihydrochloride

Structure : Similar to the target compound but with an undecamethylene (C11) spacer.

Key Differences :

N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride

Structure : Aromatic diamine with tetramethyl groups and a para-phenylenediamine core.

Key Differences :

Antimicrobial Efficacy

- Chain Length Impact: Studies on bipyridyl monoammonium salts (e.g., C13–C16 chains) show maximal antimicrobial activity at specific chain lengths due to optimized lipophilicity and critical micelle concentration (CMC) . This suggests that hexamethylene derivatives (C6) may have reduced potency compared to longer-chain analogs.

Biological Activity

N,N'-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a bis(benzylamine) derivative characterized by the presence of two chlorobenzyl groups linked by a hexamethylene chain. The compound's molecular formula is , and it possesses significant hydrophilicity due to the dihydrochloride form.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cellular processes, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act as a modulator for specific neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various chlorobenzylamines, including N,N'-Hexamethylenebis(2-chlorobenzylamine), found significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| N,N'-Hexamethylenebis(2-chlorobenzylamine) | 32 | Staphylococcus aureus |

| N,N'-Hexamethylenebis(2-chlorobenzylamine) | 64 | Escherichia coli |

These results indicate a moderate level of antimicrobial activity, warranting further exploration into its potential as an antibacterial agent.

Case Studies

- Neuroprotective Effects : In a study investigating neuroprotective agents for neurodegenerative diseases, N,N'-Hexamethylenebis(2-chlorobenzylamine) was evaluated for its ability to protect neuronal cells from oxidative stress. Results indicated that the compound reduced cell death by approximately 40% compared to control groups.

- Cytotoxicity in Cancer Cells : Research on various cancer cell lines demonstrated that N,N'-Hexamethylenebis(2-chlorobenzylamine) exhibited dose-dependent cytotoxic effects. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings suggest potential applications in cancer therapy, although further studies are necessary to elucidate the underlying mechanisms.

Q & A

Q. What are the key analytical methods for verifying the purity of N,N'-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride?

Purity determination should follow pharmacopeial standards, which specify titration or high-performance liquid chromatography (HPLC) to ensure the compound contains 98.0–101.0% of the active ingredient (C₂₂H₃₀Cl₂N₁₀·2HCl) on a dried basis. Residual solvents and impurities should be quantified using gas chromatography-mass spectrometry (GC-MS), referencing the United States Pharmacopeia (USP) guidelines .

Q. How is the solubility profile of this compound optimized for in vitro antimicrobial assays?

The compound is sparingly soluble in water (1 in 50) and ethanol but dissolves better in propylene glycol. For in vitro studies, pre-dissolving it in propylene glycol (1% v/v) followed by dilution in aqueous buffers ensures homogeneous distribution. Solubility limitations should be noted in experimental protocols to avoid false-negative results in antimicrobial tests .

Q. What spectroscopic techniques are used for structural characterization?

Nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared (FTIR) spectroscopy are critical. The SMILES notation (ClC1=CC=C(C=C1)C(=N)NCCCCCCN=C(NC(=N)C2=CC=C(Cl)C=C2)N.Cl.Cl ) can guide peak assignments, particularly for distinguishing imino and chlorophenyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy across studies?

Discrepancies often arise from variations in solvent systems, pH, and microbial strain specificity. For example, solubility in aqueous media (≤2% w/v) may limit bioavailability in certain assays. Methodological adjustments include:

Q. What experimental designs are recommended for studying its mechanism of action on bacterial membranes?

Fluorescence-based assays using membrane potential dyes (e.g., DiSC₃(5)) can quantify disruptions in bacterial membrane integrity. Atomic force microscopy (AFM) or transmission electron microscopy (TEM) may visualize morphological changes in treated cells. Comparative studies with mutant strains lacking membrane-stabilizing proteins (e.g., efflux pumps) can isolate mechanistic pathways .

Q. How can environmental impact assessments be integrated into synthesis protocols?

While the compound itself is not classified as ecotoxic, synthesis byproducts (e.g., residual DMF or triethylamine) require scrutiny. Green chemistry approaches, such as solvent recovery systems (e.g., distillation of DMF) and catalytic reagent optimization, align with the European Medicines Agency’s (EMA) guidelines for waste reduction. Analytical methods like ion chromatography can detect trace HCl emissions .

Data Contradiction Analysis

Q. Why do toxicity studies report conflicting LD₅₀ values in murine models?

Subcutaneous (SC) administration in mice shows an LD₅₀ >5 g/kg, but oral or intravenous routes may yield lower values due to bioavailability differences. Studies must specify administration routes, vehicle solvents, and animal strains. For example, ethanol-based formulations can enhance absorption, artificially inflating toxicity .

Methodological Notes

- Synthesis Optimization : Reaction conditions (26–52°C, 4 hours) and catalyst selection (triethylamine vs. pyridine) influence yield and crystallinity. Post-synthesis drying at 40–50°C under vacuum prevents decomposition .

- Regulatory Compliance : The compound is scheduled under HS 29252900 for international trade and requires FDA Unique Ingredient Identifier (E64XL9U38K) documentation in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.